molecular formula C5H4Cl2N2O B3124916 (2,6-Dichloropyrimidin-4-yl)methanol CAS No. 321329-01-5

(2,6-Dichloropyrimidin-4-yl)methanol

Cat. No.: B3124916
CAS No.: 321329-01-5
M. Wt: 179 g/mol
InChI Key: YSFXKEAJJBEXJI-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Chemical Sciences

Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences. Its derivatives are integral to life itself, forming the structural basis of the nucleobases uracil, thymine (B56734), and cytosine, which are fundamental components of nucleic acids (DNA and RNA). Beyond their biological roles, pyrimidine-containing molecules exhibit a vast spectrum of pharmacological activities, leading to their widespread use in medicinal chemistry. The pyrimidine scaffold is considered a "privileged structure," as it is found in numerous therapeutic agents with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. This inherent biological relevance drives continuous research into the synthesis and functionalization of novel pyrimidine derivatives.

Halogenated Pyrimidines as Versatile Synthetic Intermediates

The introduction of halogen atoms, particularly chlorine, onto the pyrimidine ring dramatically enhances its synthetic utility. Halogenated pyrimidines are highly valued as versatile intermediates due to their susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atoms within the pyrimidine ring, coupled with the inductive effect of the halogen substituents, activates the carbon atoms to which they are attached, making them prime targets for nucleophilic attack.

This reactivity allows for the sequential and regioselective displacement of the chlorine atoms by a wide array of nucleophiles, including amines, alcohols, and thiols. This modular approach enables the construction of diverse libraries of substituted pyrimidines, a crucial strategy in drug discovery and materials science. The differential reactivity of the chlorine atoms in dichlorinated pyrimidines can often be exploited to achieve selective functionalization, further expanding their synthetic potential.

Scope and Research Context of (2,6-Dichloropyrimidin-4-yl)methanol Chemistry

This compound occupies a unique niche within the family of halogenated pyrimidines. It possesses three key functional handles: two reactive chlorine atoms at the 2 and 6 positions, and a hydroxymethyl group at the 4-position. This combination of functionalities provides a powerful platform for a variety of chemical transformations.

The two chlorine atoms serve as anchor points for nucleophilic substitution, allowing for the introduction of two different substituents. The primary alcohol functionality of the hydroxymethyl group can be further modified through oxidation to an aldehyde or carboxylic acid, or used in esterification and etherification reactions. This trifunctional nature makes this compound a highly valuable building block for the synthesis of complex, polysubstituted pyrimidines with potential applications in medicinal chemistry and materials science. Research in this area focuses on exploring the regioselectivity of reactions at the different positions and leveraging this compound as a key intermediate in the synthesis of novel bioactive molecules and functional materials.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published in readily accessible literature, its fundamental properties can be tabulated.

PropertyValue
Molecular Formula C₅H₄Cl₂N₂O
Molecular Weight 179.01 g/mol
Appearance White to off-white solid (predicted)
Solubility Expected to be soluble in organic solvents like methanol (B129727), ethanol, and acetone; sparingly soluble in water. guidechem.comnbinno.com

Synthesis and Reactivity

A plausible synthetic route to this compound involves the reduction of a corresponding carboxylic acid ester, such as methyl 2,6-dichloropyrimidine-4-carboxylate. This transformation can be achieved using reducing agents like sodium borohydride (B1222165) in an alcoholic solvent.

The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution. The hydroxymethyl group can also participate in a range of reactions typical for primary alcohols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dichloropyrimidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFXKEAJJBEXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dichloropyrimidin 4 Yl Methanol and Its Pyrimidine Analogs

Established Synthetic Pathways to (2,6-Dichloropyrimidin-4-yl)methanol

Traditional methods for the synthesis and functionalization of the pyrimidine (B1678525) core provide a foundational understanding for the preparation of complex derivatives.

Nucleophilic Aromatic Substitution in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring, amplified by the presence of electron-withdrawing halogen substituents, renders it highly susceptible to attack by nucleophiles. In di- and trichlorinated pyrimidines, the chlorine atoms at the C2, C4, and C6 positions are active sites for substitution.

The general order of reactivity for nucleophilic substitution on a scaffold like 2,4,6-trichloropyrimidine (B138864) is typically C4(6) > C2. beilstein-journals.org This differential reactivity allows for controlled, sequential substitution reactions. For the synthesis of this compound, a plausible, though not explicitly documented, SNAr approach could involve the reaction of 2,4,6-trichloropyrimidine with a protected methanol (B129727) equivalent or a direct, controlled reaction with a methoxide (B1231860) source under specific conditions to favor monosubstitution at the C4 position. However, controlling the reaction to achieve monosubstitution and prevent substitution at the more reactive C2 position can be challenging and often depends on the nucleophile and reaction conditions. beilstein-journals.orgzenodo.org Studies have shown that reacting 2,4,6-trichloropyrimidine with various anilines often results in the main product being the 4-substituted-2,6-dichloropyrimidine. researchgate.net

Cross-Coupling Strategies for Pyrimidine Functionalization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in heterocyclic chemistry. nih.gov Palladium- and nickel-catalyzed methods such as Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings are widely employed for the functionalization of chloropyrimidines. nih.gov

For dichloropyrimidines, these reactions offer a versatile route to introduce a variety of substituents. In the context of synthesizing this compound, a cross-coupling strategy would typically involve two steps:

Introduction of a Carbon Substituent: A Suzuki coupling, for instance, could be used to react a dichloropyrimidine with a suitable boronic acid or ester containing a protected hydroxymethyl group (e.g., -CH2OTBDMS) or a precursor functional group like a formyl (-CHO) or ester (-COOR) group. Research on 2,4-dichloropyrimidines has shown a preference for Suzuki coupling to occur at the C4-position. mdpi.com

Conversion to the Methanol Group: The introduced group would then be converted to the final hydroxymethyl group. For example, a formyl group can be reduced to a primary alcohol.

This approach allows for a high degree of control and functional group tolerance, making it a powerful strategy for creating diverse pyrimidine libraries. nih.govnih.gov

Table 1: Common Cross-Coupling Reactions for Pyrimidine Functionalization
Reaction NameCoupling PartnersCatalyst (Typical)Key Features
Suzuki-MiyauraOrganoboron compound (boronic acid/ester) + HalidePalladium(0) complexesMild conditions, high functional group tolerance, commercially available reagents. mdpi.com
StilleOrganostannane + HalidePalladium(0) complexesTolerant of many functional groups, but tin byproducts are toxic.
NegishiOrganozinc compound + HalidePalladium(0) or Nickel(0) complexesHigh reactivity, but organozinc reagents are moisture-sensitive.
SonogashiraTerminal alkyne + HalidePalladium(0) complex and a copper(I) co-catalystEfficient for creating C(sp)-C(sp2) bonds.

Conversion from Precursor Pyrimidine Derivatives

A highly direct and common method for synthesizing this compound involves the chemical modification of a pre-existing, suitably functionalized pyrimidine. This approach often relies on the reduction of a carbonyl group at the C4 position.

A key precursor for this transformation is 2,6-dichloropyrimidine-4-carbaldehyde . The synthesis of this aldehyde can be achieved from more basic starting materials. The subsequent reduction of the aldehyde group to a primary alcohol yields the target compound.

Reaction Scheme:

Step 1: Synthesis of Precursor (e.g., 2,6-Dichloropyrimidine-4-carbaldehyde)

Step 2: Reduction to this compound

The reduction of the aldehyde is typically accomplished using standard reducing agents.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion
Reducing AgentTypical ConditionsSelectivity Notes
Sodium borohydride (B1222165) (NaBH₄)Protic solvents (e.g., methanol, ethanol) at room temperature or below.Mild and selective for aldehydes and ketones; does not typically reduce esters or carboxylic acids.
Lithium aluminium hydride (LiAlH₄)Aprotic solvents (e.g., THF, diethyl ether), followed by aqueous workup.Powerful reducing agent; reduces aldehydes, ketones, esters, and carboxylic acids. Requires careful handling.
Catalytic HydrogenationH₂ gas with a metal catalyst (e.g., Pd, Pt, Ni). oregonstate.eduCan be very effective, but may also reduce other functional groups or lead to dehalogenation of the pyrimidine ring under harsh conditions. oregonstate.edu

This precursor conversion method is often preferred for its high efficiency and straightforward reaction pathways.

Advanced and Sustainable Synthetic Approaches for Pyrimidine Derivatives

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including halogenated pyrimidines.

Green Chemistry Principles in Halogenated Pyrimidine Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net For halogenated pyrimidine synthesis, this involves several key strategies:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. powertechjournal.com

Catalysis: Employing reusable heterogeneous catalysts or highly efficient organocatalysts to minimize waste and improve reaction efficiency. researchgate.net

Atom Economy: Designing syntheses, such as multicomponent reactions, where the maximum number of atoms from the reactants are incorporated into the final product. rasayanjournal.co.in

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption. powertechjournal.comnih.gov

These principles lead to processes that are not only more environmentally friendly but also often more cost-effective and efficient. eurekaselect.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. powertechjournal.comtandfonline.com By directly coupling with polar molecules in the reaction mixture, microwave irradiation can lead to rapid and uniform heating, resulting in:

Dramatically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes. researchgate.netnih.gov

Higher Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and improved yields. tandfonline.com

Enhanced Selectivity: In some cases, microwave heating can alter the selectivity of a reaction compared to conventional methods.

This technique has been successfully applied to a wide range of reactions in pyrimidine chemistry, including multicomponent condensations, nucleophilic substitutions, and cross-coupling reactions, demonstrating its utility in the rapid and efficient synthesis of pyrimidine derivatives. researchgate.netfoliamedica.bgacs.org

Ultrasound-Promoted Chemical Transformations

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool for promoting and accelerating chemical reactions, offering a green alternative to conventional heating methods. nih.govnih.gov In the synthesis of pyrimidine and its analogs, sonochemistry facilitates reactions through acoustic cavitation, leading to significant reductions in reaction times, milder reaction conditions, and often higher product yields. nih.govresearchgate.net This approach is noted for its simple setup and work-up procedures, aligning with the principles of environmentally benign chemistry. nih.gov

Research has demonstrated that ultrasound can effectively drive the heterocyclization reactions required to form the pyrimidine core. nih.gov For instance, the synthesis of 2-aminopyrimidine (B69317) derivatives from guanidine (B92328) hydrochloride and a corresponding β-diketone compound can be completed in approximately 30 minutes under ultrasonic waves at 60 °C, a significant improvement over conventional methods that can take from one hour to overnight. nih.gov Similarly, a three-step synthesis of 2-chloro-4-methyl-6-(methylthio)pyrimidine (B3024953) saw dramatic reductions in reaction time for each step: from 8 hours to 30 minutes, 12 hours to 30 minutes, and 2 hours to 6 minutes, respectively, with high yields. researchgate.net The choice of base, such as Na₂CO₃ or the stronger NaOC₂H₅, can be crucial for achieving high yields, depending on the specific pyrimidine derivative being synthesized. nih.gov

The synergistic effects of ultrasound are evident in various classical reactions, including multicomponent, cyclocondensation, and cycloaddition reactions, for constructing and derivatizing the pyrimidine scaffold. nih.gov This technology has been successfully applied to produce a diverse array of pyrimidine-fused heterocycles, highlighting its versatility and efficiency. nih.govresearchgate.net

Table 1: Examples of Ultrasound-Promoted Pyrimidine Synthesis

Starting Materials Product Type Conditions Reaction Time Yield Reference
Guanidine hydrochloride, β-diketone 2-Aminopyrimidine derivatives H₂O, Na₂CO₃, 60 °C, Ultrasonic waves 30 min High nih.gov
Methyl 3-oxobutanoate, Thiourea 4-mercapto-6-methylpyrimidin-2-ol Methanol, Sodium methylate, Ultrasound 30 min 80% researchgate.net
Aryl aldehydes, Barbituric acid, Ethyl acetoacetate, Hydrazine hydrate, Ammonium (B1175870) acetate (B1210297) Pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-diones H₂O, Ultrasonication 15-18 min 85-98% researchgate.net
Solvent-Free Reaction Systems

The development of solvent-free reaction systems is a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile and often toxic organic solvents. In pyrimidine synthesis, this approach not only offers ecological benefits but can also lead to improved reaction efficiency, easier product isolation, and reduced costs. youtube.comcreative-proteomics.com

One prominent solvent-free technique is mechanochemistry, which utilizes mechanical force, such as ball milling, to initiate chemical reactions. youtube.com A one-pot, multicomponent synthesis of various pyrimidine derivatives has been achieved using a modified Zinc oxide (ZnO) nanoparticle catalyst (NS-5) under solvent-free ball milling conditions. This method is notable for its use of a recyclable catalyst and its scalability to multigram production. youtube.com

Other solvent-free systems rely on catalysts that are effective under neat conditions. For example, a three-component tandem reaction of ketones, ammonium acetate (NH₄OAc), and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) promoted by ammonium iodide (NH₄I) proceeds efficiently under metal- and solvent-free conditions to afford a broad range of substituted pyrimidines. bu.edu.eg Similarly, microwave irradiation has been used to drive solvent-free, four-component reactions to synthesize 2,4,6-triarylpyrimidines in good to excellent yields. mdpi.com These methodologies feature easily available starting materials, broad substrate scope, and good functional group tolerance. bu.edu.eg

Table 2: Examples of Solvent-Free Pyrimidine Synthesis

Reaction Type Reactants Catalyst/Promoter Conditions Yield Reference
Multicomponent Aldehydes, Alkynes, Indazole/Triazole Ferric chloride Solvent-free Good to Excellent creative-proteomics.com
Multicomponent Ketones, NH₄OAc, DMF-DMA NH₄I Metal- and Solvent-free Moderate to Good bu.edu.eg
Multicomponent Various Modified ZnO NPs (NS-5) Ball milling High youtube.com
[5+1] Annulation Enamidines, N,N-dimethylformamide dialkyl acetals None Catalyst- and Solvent-free Not specified mdpi.com
Four-component [2+2+1+1] annulation Aryl methyl ketones, Benzaldehydes, Aromatic nitriles, Hydroxylamine None Microwave irradiation Good to Excellent mdpi.com
Biocatalysis in Pyrimidine Derivatization

While the de novo synthesis of the pyrimidine core itself is a fundamental biochemical pathway managed by a cascade of specific enzymes like carbamoyl (B1232498) phosphate (B84403) synthetase II and dihydroorotate (B8406146) dehydrogenase, the application of isolated enzymes for constructing the pyrimidine ring in organic synthesis is less common. youtube.comcreative-proteomics.com Instead, biocatalysis has found a significant role in the derivatization and modification of existing pyrimidine scaffolds, offering high regioselectivity and stereoselectivity that can be difficult to achieve through traditional chemical methods. nih.gov

A notable approach is the use of chemo-enzymatic protocols. In one such method, a pyrimidine derivative containing a vinyl ester group is first synthesized chemically. This activated pyrimidine is then used in a regioselective acylation reaction with nucleosides like ribavirin, catalyzed by an immobilized lipase (B570770) from Candida antarctica (CAL-B) in an anhydrous solvent. nih.gov This sequential process provides a novel way to synthesize complex functionalized compounds that are not easily accessible by purely chemical or enzymatic routes alone. nih.gov

Lipases have also been employed to catalyze other transformations. For instance, Lipase M from Mucor javanicus has been used to catalyze the Michael addition of pyrimidines such as fluorouracil, uracil, and thymine (B56734) to disaccharide acrylates. researchgate.net This reaction, carried out in pyridine (B92270), resulted in new pyrimidine derivatives containing a branched sugar moiety in good yields (56-75%). researchgate.net These examples demonstrate the utility of enzymes, particularly lipases, in performing specific modifications on the pyrimidine structure under mild conditions. nih.govresearchgate.net

Table 3: Examples of Biocatalysis in Pyrimidine Derivatization

Enzyme Reaction Type Substrates Product Yield Reference
Lipase B from Candida antarctica (CAL-B), immobilized Regioselective acylation Ribavirin/Cytarabine + Pyrimidine vinyl ester Acylated nucleoside-pyrimidine derivatives Not specified nih.gov
Lipase M from Mucor javanicus Michael addition Fluorouracil/Uracil/Thymine + Disaccharide acrylates Pyrimidine derivatives with branched sugar 56-75% researchgate.net
Novel Catalytic Systems

The pursuit of more efficient, selective, and sustainable methods for pyrimidine synthesis has led to the development of numerous novel catalytic systems. These systems range from sophisticated organometallic complexes to recyclable nanocatalysts and simple metal-free promoters, each offering distinct advantages.

Iridium-pincer complexes have been identified as highly efficient catalysts for the multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. mdpi.com This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts and achieving yields up to 93%. mdpi.com Copper-catalyzed reactions are also versatile, enabling the synthesis of sulfonamide pyrimidine derivatives from trichloroacetonitrile, sulfonyl azides, and terminal alkynes, as well as the [3+3] cycloaddition of terminal alkynes, CO₂, and amidines to form pyrimidones. mdpi.com

In the realm of green chemistry, recyclable catalysts are of great interest. Choline hydroxide (B78521) has been used as both a catalyst and a reaction medium for the [3+3] annulation of α,β-unsaturated ketones and amidines. mdpi.com Nanocatalysis offers another avenue, with systems like modified ZnO nanoparticles and core-shell magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂-APA-amide/imid-NiCl₂) being developed for efficient, often solvent-free, synthesis of pyrimidine derivatives. youtube.comnih.gov These magnetic catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. nih.gov Furthermore, simple, metal-free systems, such as using ammonium iodide (NH₄I) to promote three-component reactions, provide an accessible and environmentally friendly route to substituted pyrimidines. bu.edu.eg

Table 4: Overview of Novel Catalytic Systems in Pyrimidine Synthesis

Catalyst System Reaction Type Key Features Yields Reference
PN5P–Ir–pincer complexes [3+1+1+1] Multicomponent Uses alcohols as starting materials; sustainable Up to 93% mdpi.com
Copper(II) Cycloaddition/Tandem Versatile for various N-containing molecules Up to 87% mdpi.com
Choline hydroxide [3+3] Annulation Green, recyclable catalyst and medium Excellent mdpi.com
Fe₃O₄@SiO₂-based nanocatalyst Multicomponent Magnetically recoverable, reusable, solvent-free High nih.gov
Ammonium iodide (NH₄I) Three-component tandem Metal- and solvent-free, simple starting materials Moderate to Good bu.edu.eg

Multicomponent Reactions for Pyrimidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are a cornerstone of efficient and sustainable chemical synthesis. mdpi.com This approach is particularly valuable for constructing complex molecular scaffolds like pyrimidine, as it enhances productivity by minimizing purification steps, saving time, and reducing solvent waste. mdpi.comnih.gov The modular nature of MCRs makes them highly attractive for generating large libraries of diversely functionalized products for medicinal chemistry. springernature.com

A variety of MCRs have been developed for pyrimidine synthesis. A novel, regioselective, iridium-catalyzed MCR assembles pyrimidines from amidines and up to three different alcohols. nih.govspringernature.com This reaction proceeds via condensation and dehydrogenation, offering a sustainable route from readily available starting materials. nih.govresearchgate.net This protocol has been used to synthesize 38 different pyrimidines with yields reaching 93%. nih.gov

Other MCRs build the pyrimidine ring through different annulation strategies. For example, a [5+1] annulation of enamidines with reagents like N,N-dimethylformamide dialkyl acetals can be performed under catalyst- and solvent-free conditions. mdpi.com More complex assemblies are also possible, such as a pseudo five-component reaction reported by Ding et al., which uses a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two of ammonium acetate, catalyzed by triflic acid. mdpi.com These reactions showcase the power of MCRs to rapidly construct highly substituted pyrimidines from simple precursors in a single step. springernature.com

Table 5: Examples of Multicomponent Reactions for Pyrimidine Synthesis

MCR Type Reactants Catalyst/Conditions Key Features Reference
[3+1+1+1] Four-component Amidines, up to three alcohols PN5P–Ir–pincer complex Sustainable, regioselective, high yield mdpi.com
Three-component Ketones, NH₄OAc, DMF-DMA NH₄I / Solvent-free Metal-free, broad substrate scope bu.edu.eg
[C-C+C+N+C+N] Pseudo five-component Methyl aryl ketone, Aromatic aldehyde (2 eq.), Ammonium acetate (2 eq.) Triflic acid Builds highly substituted pyrimidines mdpi.com
Three-component Aldehydes, Alkynes, Indazole/Triazole Ferric chloride / Solvent-free Eco-friendly catalyst, simple operation creative-proteomics.com

Atom Economy and Reaction Efficiency in Pyrimidine Syntheses

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. The concept, introduced by Barry Trost, provides a theoretical measure of how little waste a reaction generates, with the ideal being 100% atom economy where all reactant atoms are found in the product. Maximizing atom economy is a key goal in designing sustainable synthetic routes, as it inherently minimizes the formation of byproducts.

In the context of pyrimidine synthesis, several modern methodologies exhibit high atom economy and reaction efficiency. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. Many of the advanced synthetic methods for pyrimidines are designed around this principle.

Multicomponent reactions (MCRs) are prime examples of atom-economical processes. By combining multiple reactants in a single step to form the final product, MCRs, such as the iridium-catalyzed synthesis from alcohols and amidines, maximize the incorporation of atoms and reduce waste from intermediate workups. nih.govmdpi.com Similarly, cycloaddition reactions, like the [3+3] or [5+1] strategies used to build the pyrimidine ring, are designed to efficiently combine molecular fragments. mdpi.com

Chemical Reactivity and Mechanistic Aspects of 2,6 Dichloropyrimidin 4 Yl Methanol Transformations

Reactivity of the Dichloropyrimidine Nucleus

The two chlorine atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic substitution, and their reactivity is influenced by the electronic properties of the pyrimidine core and the nature of the attacking nucleophile.

Regioselective Functionalization of Pyrimidine Rings

The functionalization of pyrimidine rings, particularly those bearing multiple halogen substituents, is a cornerstone of synthetic chemistry, enabling the construction of a diverse array of biologically active molecules. The reactivity of halogenated pyrimidines is highly position-dependent, with the general order of reactivity for nucleophilic substitution being C4(6) > C2 >> C5. This differential reactivity is pivotal for sequential and regioselective functionalization.

In the context of dichloropyrimidines, such as 4,6-dichloropyrimidine (B16783), the two chlorine atoms at the 4 and 6 positions are prime sites for nucleophilic substitution and metal-catalyzed coupling reactions. For instance, the reaction of 6-aryl-2,4-dichloropyrimidine with both aliphatic secondary amines and aromatic amines demonstrates a strong preference for substitution at the C4 position. acs.org This regioselectivity can be influenced by the reaction conditions; palladium catalysis is required for reactions with aliphatic amines, whereas aromatic amines can react without a catalyst. acs.org

Furthermore, the introduction of various functional groups can be achieved with high regioselectivity. For example, palladium-catalyzed cross-coupling reactions of 3-indolylboronic acid with 2,4-dichloropyrimidines proceed regioselectively to yield indolyl- or bis(indolyl)pyrimidines. researchgate.net Similarly, a two-step sequence involving a Suzuki-Miyaura reaction followed by hydrodechlorination of 4,6-dichloropyrimidine predominantly yields the mono-arylated product. researchgate.net

The nature of the substituents on the pyrimidine ring can also direct the regioselectivity of subsequent reactions. For instance, the presence of an amino group at the C2 position in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) leads to both amination and solvolysis products under mild conditions, highlighting the influence of existing substituents on the reaction outcome. mdpi.comresearchgate.net

Aromatic Nucleophilic Substitution (SNAr) Reactions on Dichloropyrimidines

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction for modifying dichloropyrimidines. The inherent electron deficiency of the pyrimidine ring, caused by the two nitrogen atoms, facilitates the attack of nucleophiles on the carbon atoms bearing the chlorine substituents. The reactivity of the chloro groups is not equal; in 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. guidechem.comwuxiapptec.com This selectivity is attributed to the greater electron deficiency at C4.

However, the regioselectivity of SNAr reactions can be significantly influenced by the substituents present on the pyrimidine ring. For instance, the presence of an electron-donating group at the C6 position of a 2,4-dichloropyrimidine (B19661) can reverse the typical selectivity, favoring substitution at the C2 position. wuxiapptec.com Conversely, an electron-withdrawing group at the C5 position of 2,4-dichloropyrimidines leads to excellent selectivity for substitution at the C4 position. researchgate.net

The nature of the nucleophile and the reaction conditions also play a crucial role. While many amines react preferentially at the C4 position of 6-aryl-2,4-dichloropyrimidine, tertiary amines exhibit high C2 selectivity with 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5. researchgate.netresearchgate.net Furthermore, in the case of 2-MeSO2-4-chloropyrimidine, amines and Stille coupling reactions occur at C4, whereas alkoxides and formamide (B127407) anions selectively substitute at C2. wuxiapptec.com This dichotomy is explained by the formation of a hydrogen bond between the acidic proton of the MeSO2 group and the incoming nucleophile, which directs the attack to the C2 position. wuxiapptec.com

The table below summarizes the regioselectivity observed in various SNAr reactions with dichloropyrimidines.

Dichloropyrimidine SubstrateNucleophilePosition of SubstitutionReference
2,4-DichloropyrimidineGeneral NucleophilesC4 > C2 guidechem.comwuxiapptec.com
2,4-Dichloro-6-(electron-donating group)pyrimidineGeneral NucleophilesC2 wuxiapptec.com
2,4-Dichloro-5-(electron-withdrawing group)pyrimidineGeneral NucleophilesC4 researchgate.net
6-Aryl-2,4-dichloropyrimidineAliphatic secondary amines, aromatic aminesC4 researchgate.net
2-MeSO2-4-chloropyrimidineAmines, Stille coupling reagentsC4 wuxiapptec.com
2-MeSO2-4-chloropyrimidineAlkoxides, formamide anionsC2 wuxiapptec.com

Direct C-H Functionalization Strategies for Pyrimidine Derivatives

Direct C-H functionalization has become a powerful tool for the synthesis of complex molecules, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netnih.gov In the context of pyrimidine derivatives, this strategy allows for the direct introduction of new functional groups onto the pyrimidine ring.

Various methods have been developed for the C-H functionalization of pyrimidines, often employing transition metal catalysis. researchgate.net Palladium, in particular, has been widely used due to its high selectivity and catalytic activity. researchgate.net These reactions can lead to the formation of C-C, C-N, C-O, and C-S bonds. researchgate.net

One notable approach is the deprotonative metalation of pyrimidine derivatives. researchgate.net This involves the use of a strong base to abstract a proton from the pyrimidine ring, generating a carbanion that can then react with an electrophile. For example, the use of a 2,2,6,6-tetramethylpiperidyl zinc base has enabled the functionalization of 2,4-dichloropyrimidines. researchgate.net

Another strategy is hydrogen-atom-transfer (HAT), which is effective for the functionalization of inert C-H bonds. researchgate.net Quinuclidine and its derivatives are notable HAT catalysts that can abstract electron-rich and hydridic hydrogens, enabling the functionalization of pyrimidines with a variety of functional groups that might be incompatible with other methods. researchgate.net

Furthermore, direct C-H etherification of N-heteroarenes, including pyrimidines, has been achieved using potassium tert-butoxide as a catalyst. researchgate.net This reaction proceeds through a halogen transfer mechanism, forming a heteroaryl halide intermediate that subsequently undergoes substitution with an alcohol. researchgate.net

Chemical Transformations of the Primary Alcohol Functional Group in (2,6-Dichloropyrimidin-4-yl)methanol

The primary alcohol group in this compound offers a site for various chemical modifications, including oxidation.

Oxidative Derivatization

The primary alcohol functionality of this compound is amenable to oxidation to afford the corresponding aldehyde or carboxylic acid. This transformation is a key step in the synthesis of various pyrimidine-based compounds with diverse biological activities. For instance, the oxidation of related pyrimidine N-oxide derivatives can alter the electronic properties and biological activity of the parent molecule. While specific studies on the direct oxidation of this compound are not detailed in the provided context, the general principles of alcohol oxidation are applicable.

Common oxidizing agents can be employed for this purpose. For example, manganese dioxide (MnO2) is a mild and selective reagent for the oxidation of primary allylic and benzylic alcohols to their corresponding aldehydes. Given the heteroaromatic nature of the pyrimidine ring, MnO2 would be a suitable choice to convert this compound to 2,6-Dichloropyrimidine-4-carbaldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid and acetone), would be expected to oxidize the primary alcohol to the carboxylic acid, yielding 2,6-Dichloropyrimidine-4-carboxylic acid.

It is important to note that the reaction conditions must be carefully controlled to avoid undesired side reactions, such as reaction with the chlorine atoms on the pyrimidine ring. The choice of solvent and temperature can significantly impact the selectivity and yield of the oxidation reaction.

The resulting aldehyde and carboxylic acid derivatives are valuable intermediates for further synthetic manipulations. The aldehyde can undergo reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination to introduce a variety of functional groups. The carboxylic acid can be converted to esters, amides, and other acid derivatives, further expanding the chemical space accessible from this compound.

Reductive Modifications

The structure of this compound offers several sites susceptible to reductive transformations. The primary targets for reduction are the two chlorine atoms attached to the pyrimidine ring and the heterocyclic aromatic ring itself. The specific outcome of the reduction is highly dependent on the choice of reducing agent, catalyst, and reaction conditions.

Reductive Dehalogenation: The most common reductive modification for chloropyrimidines is the sequential or complete removal of chlorine atoms, a process known as reductive dehalogenation. This is typically achieved through catalytic hydrogenation. The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). An acid scavenger, such as magnesium oxide (MgO), sodium hydroxide (B78521) (NaOH), or a tertiary amine, is often added to neutralize the hydrochloric acid (HCl) formed during the reaction, which can otherwise inhibit the catalyst or lead to undesired side reactions.

The general mechanism for catalytic dehalogenation involves the oxidative addition of the carbon-chlorine bond to the palladium surface, followed by hydrogenolysis. For this compound, the reduction can proceed in a stepwise manner, potentially allowing for the selective synthesis of (2-chloropyrimidin-4-yl)methanol (B1521263) or (6-chloropyrimidin-4-yl)methanol, although symmetrical substitution makes these products identical. Complete dehalogenation yields pyrimidin-4-ylmethanol.

Reaction: this compound → (2-Chloropyrimidin-4-yl)methanol → Pyrimidin-4-ylmethanol

Table 1: Conditions for Catalytic Reductive Dehalogenation of Chloropyrimidines

Catalyst Reducing Agent Base/Additive Solvent Outcome
Pd/C H₂ MgO Ethanol Stepwise or complete dehalogenation
Pd(OH)₂/C H₂ CaCO₃ Methanol (B129727) Dehalogenation

Nuclear Reduction: In addition to dehalogenation, the pyrimidine ring itself can be reduced under more forcing catalytic hydrogenation conditions. This process, known as nuclear reduction, leads to the saturation of the aromatic ring, yielding tetrahydropyrimidine (B8763341) or hexahydropyrimidine (B1621009) derivatives. However, nuclear reduction of chloropyrimidines is often suppressed by the presence of a base. In the absence of a base, both dehalogenation and nuclear reduction can occur, sometimes leading to complex product mixtures and ring degradation. For instance, studies on the reduction of 4-amino-2,6-dichloropyrimidine (B161716) have shown that nuclear reduction can lead to the formation of tetrahydropyrimidine intermediates which may subsequently decompose.

Nucleophilic Substitution at the Carbon Bearing the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group. Therefore, direct nucleophilic substitution at the benzylic-like carbon is inefficient. To facilitate this reaction, the hydroxyl group must first be converted into a better leaving group. This two-step process involves an initial activation step followed by the displacement by a nucleophile.

Activation of the Hydroxyl Group: The primary method for activation is the conversion of the alcohol into a sulfonate ester (e.g., tosylate, mesylate) or a halide.

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can convert the hydroxymethyl group into a chloromethyl group, forming 4-(chloromethyl)-2,6-dichloropyrimidine. This transformation creates a highly reactive benzylic-type halide.

Sulfonylation: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding tosylate or mesylate ester. These are excellent leaving groups for subsequent Sₙ2 reactions.

Substitution Reaction: Once activated, the resulting 4-(halomethyl)- or 4-(sulfonyloxymethyl)-2,6-dichloropyrimidine readily undergoes nucleophilic substitution with a wide range of nucleophiles. The strong electron-withdrawing character of the dichloropyrimidine ring enhances the electrophilicity of the benzylic-type carbon, making it highly susceptible to nucleophilic attack.

Mechanism: The reaction typically proceeds via an Sₙ2 mechanism, involving a backside attack by the nucleophile and inversion of configuration if the carbon were chiral. Given the high electron demand of the pyrimidine ring, an Sₙ1 mechanism involving a stabilized heteroaromatic benzylic-type carbocation intermediate is also plausible under certain conditions, though this can be destabilized by the inductive effect of the ring nitrogens. youtube.com

Table 2: Representative Nucleophilic Substitutions

Activating Agent Nucleophile (Nu⁻) Product
SOCl₂ CN⁻ (2,6-Dichloropyrimidin-4-yl)acetonitrile
TsCl N₃⁻ 4-(Azidomethyl)-2,6-dichloropyrimidine
PBr₃ R₂NH 4-((Dialkylamino)methyl)-2,6-dichloropyrimidine

Esterification and Etherification Reactions of the Methanol Moiety

The hydroxyl group in this compound behaves as a typical primary alcohol and can readily undergo esterification and etherification reactions.

Esterification: Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, acid anhydride).

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) can produce the corresponding ester. This is an equilibrium process, and water is typically removed to drive the reaction to completion.

Acylation: A more efficient method involves using an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The base neutralizes the HCl or carboxylic acid byproduct. This reaction is generally irreversible and proceeds in high yield.

Table 3: Esterification of this compound

Reagent Catalyst/Base Product Name
Acetic Anhydride Pyridine (2,6-Dichloropyrimidin-4-yl)methyl acetate (B1210297)
Benzoyl Chloride Triethylamine (2,6-Dichloropyrimidin-4-yl)methyl benzoate

Etherification: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis.

Williamson Ether Synthesis: This method involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the ether. The strong electron-withdrawing nature of the pyrimidine ring increases the acidity of the alcohol's proton, facilitating the formation of the alkoxide.

Reaction: (2,6-Dichloropyrimidin-4-yl)CH₂OH + NaH → (2,6-Dichloropyrimidin-4-yl)CH₂O⁻Na⁺

(2,6-Dichloropyrimidin-4-yl)CH₂O⁻Na⁺ + R-X → (2,6-Dichloropyrimidin-4-yl)CH₂OR + NaX

Dehydration Pathways to Pyrimidinyl Alkenes

The conversion of this compound to the corresponding alkene, 4-ethenyl-2,6-dichloropyrimidine (also known as 2,6-dichloro-4-vinylpyrimidine), can be achieved through acid-catalyzed dehydration. ucalgary.ca This reaction is analogous to the dehydration of benzylic alcohols. ucalgary.ca

The mechanism typically proceeds via an E1 pathway for secondary and tertiary alcohols, involving the formation of a carbocation intermediate. libretexts.org For primary alcohols like this compound, an E2 mechanism is also possible. libretexts.org

Protonation: A strong acid (e.g., H₂SO₄, H₃PO₄) protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺). libretexts.org

Formation of Carbocation (E1) or Concerted Elimination (E2):

E1 Pathway: The protonated alcohol dissociates to form water and a heteroaromatic benzylic-type carbocation. The stability of this carbocation is a critical factor. The dichloropyrimidine ring is strongly electron-withdrawing, which would significantly destabilize an adjacent positive charge, making the E1 pathway less favorable compared to standard benzylic alcohols. youtube.comnih.gov

E2 Pathway: A base (e.g., H₂O, HSO₄⁻) removes a proton from the carbon adjacent to the -CH₂OH₂⁺ group in a concerted step with the loss of the water molecule. libretexts.org

Alkene Formation: The elimination of a proton and water results in the formation of a carbon-carbon double bond.

Due to the electronic destabilization of the carbocation intermediate, forcing conditions such as high temperatures are typically required for the dehydration of alcohols bearing strong electron-withdrawing groups. libretexts.orgnih.gov

Synergistic Reactivity between Pyrimidine Halogens and the Methanol Group

The chemical behavior of this compound is not merely the sum of its constituent parts; there is a significant interplay between the dichloropyrimidine core and the hydroxymethyl substituent. This synergistic reactivity influences the reaction pathways and selectivity at different sites within the molecule.

Influence of the Methanol Group on SNAr Reactions: The hydroxymethyl group (-CH₂OH) at the C4 position influences the susceptibility of the C2 and C6 chlorine atoms to nucleophilic aromatic substitution (SₙAr). Substituents on the pyrimidine ring can alter the regioselectivity of SₙAr reactions by modifying the electron density at the carbon atoms. wuxiapptec.comwuxiapptec.com The C4 position in pyrimidine is generally the most activated towards nucleophilic attack. stackexchange.com In a 4,6-dichloropyrimidine system, both chlorine atoms are at activated positions.

The -CH₂OH group is considered weakly electron-donating through resonance (via the oxygen lone pairs) and weakly electron-withdrawing through induction. Computational analyses, such as examining the Lowest Unoccupied Molecular Orbital (LUMO) map, are often used to predict the most likely site for nucleophilic attack. wuxiapptec.com For dichloropyrimidines, the presence of substituents can shift the LUMO lobes, altering the preferred site of reaction from C4 to C2 or leading to mixtures of products. wuxiapptec.comwuxiapptec.com The hydroxymethyl group would be expected to subtly modulate the reactivity at C2 and C6, although the inherent symmetry of the 2,6-positions in this specific molecule means that monosubstitution will lead to a single product.

Influence of the Pyrimidine Halogens on the Methanol Group: Conversely, the two chlorine atoms and the nitrogen atoms of the pyrimidine ring exert a strong electron-withdrawing inductive effect (-I effect). This has several consequences for the reactivity of the hydroxymethyl group:

Increased Acidity: The electron-withdrawing nature of the ring polarizes the O-H bond, increasing the acidity of the hydroxyl proton compared to a simple aliphatic alcohol. This facilitates deprotonation to form the alkoxide, enhancing its reactivity in reactions like the Williamson ether synthesis.

Activation of the Benzylic-type Carbon: The pyrimidine ring enhances the electrophilicity of the carbon atom bearing the hydroxyl group. This effect becomes particularly pronounced when the -OH is converted to a better leaving group (e.g., -OTs, -Cl), making the carbon center highly susceptible to nucleophilic attack.

Destabilization of Carbocation Intermediates: As mentioned in the dehydration section, the inductive electron withdrawal by the ring destabilizes any potential carbocation formation at the benzylic-type position. This disfavors Sₙ1-type reactions at this carbon and makes E1 dehydration more difficult. nih.govresearchgate.net

This bidirectional electronic influence is crucial for designing synthetic strategies. For instance, a nucleophilic substitution could be directed at the C2/C6 positions, and the resulting product could then undergo a transformation at the methanol moiety, or vice versa. The specific sequence of reactions would be chosen based on the desired final product and the compatibility of the functional groups present at each stage.

Role of 2,6 Dichloropyrimidin 4 Yl Methanol As a Versatile Building Block and Precursor for Advanced Molecular Architectures

Construction of Polyfunctionalized Pyrimidine (B1678525) Derivatives

The trifunctional nature of (2,6-Dichloropyrimidin-4-yl)methanol allows for the systematic and selective introduction of various substituents, leading to a wide range of polyfunctionalized pyrimidine derivatives. The two chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. Due to the electron-withdrawing character of the pyrimidine ring nitrogens, the C2 and C6 positions are highly electrophilic and react readily with a variety of nucleophiles.

Key transformations include:

Amination: Reaction with primary or secondary amines can displace one or both chlorine atoms to yield amino-substituted pyrimidines. The reaction conditions can often be tuned to achieve either mono- or di-substitution. nih.gov

Alkoxylation/Aryloxylation: Alcohols and phenols can react, typically in the presence of a base, to form the corresponding ethers.

Thiolation: Thiol-based nucleophiles can be introduced to create thioethers.

Simultaneously, the hydroxymethyl group at the C4 position offers a distinct reaction site. It can undergo:

Oxidation: Mild or strong oxidizing agents can convert the primary alcohol to a 4-formyl (aldehyde) or 4-carboxy (carboxylic acid) group, respectively.

Esterification/Etherification: Standard reactions can form esters or ethers, allowing for the attachment of other molecular fragments.

Conversion to a Halide: The hydroxyl group can be converted to a chloromethyl or bromomethyl group, transforming it into an electrophilic site for subsequent nucleophilic attack.

The ability to perform these transformations selectively allows chemists to use this compound as a scaffold, decorating it with different functional groups in a controlled manner to fine-tune the molecule's properties.

Table 1: Potential Polyfunctionalized Derivatives from this compound This table is illustrative of potential reactions based on established chemical principles.

Reaction SiteReagent ClassPotential Product StructureFunctional Group Introduced
C2/C6-ClAmine (R₂NH)(2-Amino-6-chloropyrimidin-4-yl)methanolAmino Group
C2/C6-ClAlkoxide (RO⁻)(2-Alkoxy-6-chloropyrimidin-4-yl)methanolAlkoxy Group
C4-CH₂OHOxidizing Agent (e.g., PCC)2,6-Dichloropyrimidine-4-carbaldehydeAldehyde (Formyl)
C4-CH₂OHAcyl Chloride (RCOCl)(2,6-Dichloropyrimidin-4-yl)methyl acetate (B1210297)Ester

Integration into Annulated and Fused Heterocyclic Systems

The distinct reactive sites on this compound make it an ideal precursor for the synthesis of annulated and fused heterocyclic systems, where the pyrimidine ring is incorporated into a larger polycyclic structure. Such structures are of high interest in medicinal chemistry due to their rigid conformations and ability to mimic biological scaffolds.

The general strategy involves using the hydroxymethyl group and one of the chlorine atoms as handles to build a new ring. This can be achieved through several synthetic routes:

Intramolecular Cyclization: The hydroxymethyl group can be modified to introduce a nucleophilic functional group at the end of a short tether. This new nucleophile can then undergo an intramolecular SNAr reaction, displacing the adjacent chlorine at C6 (or C2) to form a fused ring. For example, converting the alcohol to an amine could lead to the formation of a dihydropyrimido[4,5-b]azepine ring system.

Tandem Reactions with Dinucleophiles: Reacting this compound with a bifunctional nucleophile (e.g., an amino alcohol or a diamine) can lead to the formation of a fused ring in a single step. One nucleophilic end of the reagent can displace a chlorine atom, while the other reacts with the hydroxymethyl group (or a derivative), effectively bridging two positions of the pyrimidine ring. This approach is a powerful method for constructing novel heterocyclic frameworks like pyrimido[4,5-e] nih.govmdpi.comdiazepines. researchgate.net

Development of Pyrimidine-Core π-Conjugated Materials

The electron-deficient pyrimidine ring is a valuable component in the design of π-conjugated materials used in electronics and photonics. This compound serves as an excellent starting material for such systems, with its chlorine atoms acting as versatile coupling sites.

Palladium-catalyzed cross-coupling reactions are instrumental in this context. The chlorine atoms at the C2 and C6 positions can be readily substituted with aryl, heteroaryl, or alkynyl groups via reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, extending the π-system with aromatic rings. nih.govsigmaaldrich.com

Sonogashira Coupling: Reaction with terminal alkynes to introduce linear, rigid acetylenic linkers into the molecular structure. wikipedia.orgbeilstein-journals.org This is a powerful method for creating extended, planar molecules with desirable electronic properties.

Stille Coupling: Using organostannanes to form C-C bonds.

The hydroxymethyl group at the C4 position provides a crucial third dimension to this chemistry. It allows the resulting π-conjugated system to be further functionalized. For instance, it can be used to attach the material to a polymer backbone, anchor it to a semiconductor surface, or introduce solubilizing groups without directly altering the core electronic structure of the conjugated system.

Table 2: Illustrative Examples of π-Conjugated Scaffolds from this compound This table presents hypothetical structures based on known cross-coupling reactions.

Coupling ReactionCoupling PartnerPotential Product ClassC4-Methanol Functionality
SuzukiPhenylboronic acid(2,6-Diphenylpyrimidin-4-yl)methanolSite for esterification/etherification
SonogashiraPhenylacetylene(2,6-Bis(phenylethynyl)pyrimidin-4-yl)methanolAnchor for surface attachment
SuzukiThiophene-2-boronic acid(2,6-Di(thiophen-2-yl)pyrimidin-4-yl)methanolPolymerization site

Strategic Utility in the Synthesis of Complex Molecules

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including many pharmaceuticals. sltchemicals.com Substituted pyrimidines are known to exhibit a wide range of activities, including anticancer, antiviral, and antimicrobial properties. This compound is a strategic precursor for generating libraries of novel compounds for drug discovery. Its three distinct points of modification allow for the creation of a large number of analogues from a single starting material, which is highly valuable for structure-activity relationship (SAR) studies. For example, derivatives of 8-azapurine, which have shown antiplatelet activity, have been synthesized starting from dichloropyrimidine precursors. nih.gov The ability to systematically vary substituents at the C2, C6, and C4 positions allows researchers to probe the molecular interactions with biological targets and optimize for potency and selectivity.

In the agrochemical industry, dichloropyrimidine derivatives are critical intermediates for the synthesis of high-value products. For instance, 4,6-dichloropyrimidine (B16783) is a key precursor for the broad-spectrum fungicide Azoxystrobin. google.com While not the direct precursor, this compound offers the potential to create new generations of agrochemicals. The hydroxymethyl handle could be used to introduce functionalities that improve systemic transport in plants, modify the soil half-life, or enhance the binding affinity to the target enzyme, potentially leading to more effective and environmentally benign crop protection agents.

Beyond π-conjugated systems, the utility of this compound extends to other areas of advanced materials science. Its rigid core and three reactive sites make it a candidate for use as a linker or node in the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). In this context, the pyrimidine nitrogen atoms and the hydroxymethyl group (potentially oxidized to a carboxylic acid) could coordinate to metal centers or form covalent bonds with other organic linkers to create porous, crystalline materials with applications in gas storage, separation, and catalysis. Furthermore, its derivatives could be incorporated into polymers to create materials with tailored thermal, optical, or electronic properties. The use of dichloropyrimidines in synthesizing complex macrocycles like azacalix mdpi.compyrimidines highlights their importance in supramolecular chemistry and materials design. sigmaaldrich.com

Table 3: Summary of Applications in Complex Molecule Synthesis

FieldRole of this compoundKey Chemical TransformationsPotential Final Product
Bioactive ScaffoldsTrifunctional scaffold for SAR studiesNucleophilic substitution, oxidation, etherificationNovel kinase inhibitors, antiviral agents
AgrochemicalsPrecursor for next-generation pesticidesNucleophilic substitution, esterificationSystemic fungicides, herbicides
Materials ScienceTrifunctional linker/nodeCross-coupling, oxidation to acid, polymerizationFunctional polymers, MOFs, dyes

Computational Chemistry and Theoretical Investigations of 2,6 Dichloropyrimidin 4 Yl Methanol and Its Analogs

Molecular Modeling and Electronic Structure Analysis

Molecular modeling and electronic structure analysis of (2,6-Dichloropyrimidin-4-yl)methanol are fundamental to understanding its intrinsic properties. Techniques such as Density Functional Theory (DFT) are employed to calculate the optimized molecular geometry, electronic state, and other key parameters. mdpi.com

Theoretical studies on related pyrimidine (B1678525) and diazine molecules using DFT with the B3LYP functional and a 6-31(d,p) basis set have been performed to investigate the effects of nitrogen atom placement on electronic and structural properties. mdpi.com These studies calculate total energies, energy gaps between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potentials, and electron affinities. mdpi.com For this compound, the chlorine atoms at positions 2 and 6 are expected to have a significant electron-withdrawing effect, influencing the electron distribution across the pyrimidine ring. The hydroxymethyl group at position 4, conversely, can act as a weak electron-donating group.

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is crucial for predicting the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO indicates the capacity to accept electrons. In dichloropyrimidines, the LUMO is typically distributed over the pyrimidine ring, with significant lobes on the carbon atoms bearing the chlorine atoms, indicating susceptibility to nucleophilic attack at these positions. The precise energy levels of these orbitals, calculated through computational methods, provide a quantitative measure of the molecule's reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of Pyrimidine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Pyrimidine -7.12 -0.65 6.47
2-Chloropyrimidine -7.35 -1.23 6.12
2,6-Dichloropyrimidine -7.58 -1.81 5.77
This compound (estimated) -7.45 -1.75 5.70

Note: The values for this compound are estimated based on trends observed in related substituted pyrimidines. Actual values would require specific DFT calculations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions, including transition state energies and reaction pathways. nih.gov For this compound, a key reaction of interest is the Nucleophilic Aromatic Substitution (SNAr) at the chlorine-bearing carbon atoms.

Computational studies on 2,4-dichloropyrimidines have shown that the regioselectivity of SNAr reactions is highly sensitive to the electronic and steric effects of other substituents on the ring. nih.gov For instance, electron-donating groups at the C-6 position can alter the preferred site of nucleophilic attack from C-4 to C-2. nih.gov In the case of this compound, the hydroxymethyl group at C-4 would influence the reactivity at the C-2 and C-6 positions. DFT calculations can be used to model the reaction energy profile for nucleophilic attack at both C-2 and C-6, allowing for a comparison of the activation energies. The reaction pathway with the lower activation energy would be the kinetically favored one.

These calculations typically involve locating the transition state structures and confirming them through frequency analysis (a single imaginary frequency). By comparing the energies of the reactants, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved.

In Silico Design and Virtual Screening for Derivatization

The scaffold of this compound presents multiple opportunities for derivatization to create novel compounds with desired biological activities. In silico design and virtual screening are efficient computational methods to explore the vast chemical space of possible derivatives. nih.gov

Virtual screening involves the use of computational techniques to search large libraries of compounds for molecules that are likely to bind to a biological target, such as a protein receptor. jetir.org This process often begins with molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

For the derivatization of this compound, new analogs can be designed by modifying the hydroxymethyl group or by substituting the chlorine atoms with various functional groups. A virtual library of these derivatives can then be screened against a specific biological target. The docking scores, which are an estimation of the binding affinity, can be used to prioritize which compounds to synthesize and test experimentally. This approach significantly reduces the time and cost associated with drug discovery. nih.gov

Table 2: Example of Virtual Screening Workflow for this compound Analogs

Step Description
1. Target Identification Select a protein target of interest.
2. Library Generation Create a virtual library of this compound derivatives.
3. Molecular Docking Dock the virtual library against the active site of the target protein.
4. Scoring and Ranking Rank the compounds based on their docking scores and binding interactions.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are instrumental in predicting the reactivity, regioselectivity, and stereoselectivity of organic reactions. For substituted dichloropyrimidines, the prediction of regioselectivity in SNAr reactions is a well-studied area.

The regioselectivity is often governed by the electronic properties of the pyrimidine ring. As previously mentioned, the distribution of the LUMO can indicate the most electrophilic sites susceptible to nucleophilic attack. nih.gov Quantum mechanical calculations can quantify the relative reactivity of the C-2 and C-6 positions in this compound. The presence of the hydroxymethyl group at C-4 will electronically influence these two positions differently, leading to a predicted regioselectivity.

Furthermore, computational models can predict the stereoselectivity of reactions, for example, if the hydroxymethyl group is involved in a subsequent reaction that creates a chiral center. By calculating the energies of the different diastereomeric transition states, the model can predict which stereoisomer will be preferentially formed.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for its biological activity and physical properties. Conformational analysis aims to identify the stable conformations of the molecule, which correspond to energy minima on the potential energy surface.

For this compound, the key conformational flexibility lies in the rotation around the C4-C(methanol) bond. Computational methods can be used to perform a systematic conformational search to identify the most stable rotamers.

Intermolecular interactions, such as hydrogen bonding, play a significant role in how the molecule interacts with its environment, including solvent molecules and biological receptors. The hydroxyl group of the methanol (B129727) substituent is a potent hydrogen bond donor and acceptor. Computational studies can model these interactions explicitly, for example, by simulating the molecule in a solvent box or by docking it into a protein's active site. Understanding these interactions is critical for rational drug design, as they are often a key determinant of binding affinity and specificity.

Future Prospects and Research Horizons in 2,6 Dichloropyrimidin 4 Yl Methanol Chemistry

Exploration of Novel Synthetic Methodologies

The demand for more efficient, safer, and environmentally benign chemical processes is driving the development of new synthetic strategies. Future research in the synthesis of (2,6-Dichloropyrimidin-4-yl)methanol and its analogues will likely concentrate on methodologies that improve upon traditional routes, which often rely on harsh reagents. google.comgoogle.com

A significant area of development is the move towards greener and safer chlorinating agents. Traditional methods often employ reagents like phosphorus oxychloride (POCl3), which is highly toxic and generates significant waste. google.com Newer methods are exploring the use of agents like triphosgene, which can be safer and easier to handle, presenting a more viable option for industrial-scale production. google.com The adoption of such reagents simplifies the synthesis process and reduces environmental impact. google.com

Furthermore, the principles of green chemistry are being integrated into synthetic design. This includes the development of "one-pot" procedures and the use of eco-friendly solvents and catalysts. For instance, methods that minimize the number of isolation steps, reduce solvent usage, and utilize recyclable catalysts are being actively investigated. orientjchem.orgmdpi.com These approaches not only enhance efficiency and yield but also align with the growing need for sustainable chemical manufacturing. orientjchem.org

Synthetic AdvancementKey AdvantagesExample Reagents/Techniques
Safer ChlorinationReduced toxicity, easier handling, less environmental pollution. google.comTriphosgene, Thionyl Chloride. google.comgoogle.com
Green ChemistryHigher efficiency, reduced waste, improved safety, sustainability. orientjchem.orgOne-pot synthesis, nano catalysts, solvent-free reactions. orientjchem.orgmdpi.com
Process OptimizationIncreased yield, lower cost, suitability for industrial production. google.comUse of alternative starting materials like formamide (B127407) and diethyl malonate. google.com

Development of Advanced Functionalization Strategies

The true potential of this compound lies in the selective modification of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents. mdpi.comresearchgate.net Future research will focus on developing more sophisticated and regioselective functionalization techniques.

One key horizon is the use of advanced catalytic systems, particularly palladium-catalyzed cross-coupling reactions. researchgate.net Techniques like Sonogashira coupling have already been used to sequentially functionalize dichloropyrimidines, enabling the construction of complex molecular architectures such as medicinally relevant 4-aryl-5-pyrimidinylimidazoles. nih.gov The development of new ligands and catalysts will allow for even greater control and a broader scope of possible transformations. researchgate.net

Another emerging area is the directed metalation of the pyrimidine (B1678525) ring. Using specialized bases, it is possible to deprotonate specific positions on the ring, which can then be trapped with an electrophile. This strategy has been successfully applied to 2,4-dichloro-5-alkoxypyrimidines for the synthesis of antimalarial drugs, demonstrating a powerful method for late-stage functionalization. nih.gov Applying similar logic to this compound could unlock novel derivatives that are otherwise difficult to access.

The inherent reactivity differences between the C2 and C6 chlorine atoms, influenced by the electronic effects of the hydroxymethyl group, can be exploited for sequential substitutions. Research into controlling this regioselectivity through careful choice of nucleophiles, solvents, and reaction conditions will be a critical area of study. mdpi.comresearchgate.net

Functionalization StrategyDescriptionPotential Outcome
Palladium-Catalyzed Cross-CouplingFormation of carbon-carbon and carbon-heteroatom bonds at the chloro-positions. researchgate.netnih.govSynthesis of highly complex and diverse pyrimidine derivatives. nih.gov
Directed MetalationRegiospecific deprotonation followed by reaction with an electrophile. nih.govIntroduction of functional groups at specific carbon centers of the pyrimidine ring. nih.gov
Regioselective SNArStepwise substitution of chlorine atoms by exploiting their differential reactivity. mdpi.comresearchgate.netControlled, sequential synthesis of unsymmetrically substituted pyrimidines. nih.gov

Interdisciplinary Research Synergies and Applications

The structural versatility of pyrimidine derivatives makes them "privileged scaffolds" in several scientific fields, most notably in medicinal chemistry and materials science. researchgate.netgsconlinepress.comnih.gov The future of this compound chemistry is intrinsically linked to its application in these interdisciplinary areas.

In medicinal chemistry , pyrimidines form the core of numerous therapeutic agents, including anticancer, antimicrobial, and antiviral drugs. growingscience.comgsconlinepress.comnih.gov The compound this compound serves as a key building block for creating libraries of novel compounds to be screened for biological activity. Future work will involve using this scaffold to design multi-target ligands for complex diseases like cancer and to develop new classes of inhibitors for enzymes such as kinases and dihydrofolate reductase. nih.gov

In materials science , the pyrimidine ring offers unique electronic and coordination properties. Pyrimidine-containing molecules have been investigated for use as fluorescent detectors and in organic light-emitting diodes (OLEDs). researchgate.net By incorporating this compound into larger polymeric or supramolecular structures, researchers can develop new functional materials with tailored optical, electronic, or sensing capabilities.

The synergy between synthetic chemistry, biology, and materials science will be crucial. For example, pyrimidine derivatives can be developed as chemical probes to study biological processes or as components of advanced diagnostic tools. This collaborative approach will ensure that the synthetic innovations in pyrimidine chemistry are translated into tangible solutions for challenges in medicine and technology. orientjchem.org

DisciplineApplication AreaFuture Research Direction
Medicinal ChemistryDrug Discovery (Anticancer, Antimicrobial, Antiviral). gsconlinepress.comnih.govDesign of multi-target agents and enzyme inhibitors. nih.gov
Materials ScienceFunctional Materials (OLEDs, Fluorescent Sensors). researchgate.netDevelopment of novel polymers and metal-organic frameworks. researchgate.net
Chemical BiologyBiological Probes & DiagnosticsCreation of pyrimidine-based tools for studying cellular pathways. orientjchem.org

Q & A

Q. What synthetic routes are effective for producing (2,6-Dichloropyrimidin-4-yl)methanol?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, EP4374877A2 describes reacting 2-(5,6-dichloropyrimidin-4-yl) derivatives with amines under reflux in methanol (MeOH) or ethanol (EtOH), using triethylamine (TEA) as a base. Post-reaction purification involves solvent removal, aqueous workup, and drying with Na₂SO₄ .

Table 1: Representative Synthetic Conditions

Patent/StudyReactantsSolventCatalyst/BaseTemperatureYield
EP4374877A2 Trifluoromethyl anilineMeOHTEAReflux75%
EP2903618B1 1-MethylpiperazineEtOHTEAReflux80%

Q. How should researchers characterize the purity and structural identity of this compound?

Answer:

  • LCMS/HPLC: Use LCMS (e.g., m/z 178.012 [M+H]⁺) and HPLC (retention time 0.82 minutes under SQD-FA05 conditions) for purity assessment .
  • Spectroscopy: Confirm the hydroxymethyl (-CH₂OH) and pyrimidine ring using FTIR (O-H stretch ~3200 cm⁻¹) and ¹H NMR (δ 4.7 ppm for -CH₂OH) .

Q. What storage conditions are optimal for maintaining stability?

Answer: Store at 2–8°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as the hydroxymethyl group may undergo hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective substitution at the 4-position of the pyrimidine ring?

Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution compared to alcohols .
  • Catalyst Screening: Use Pd catalysts for cross-coupling reactions. EP2903618B1 achieved 85% yield using Pd(OAc)₂ with arylboronic acids .
  • Temperature Control: Microwave-assisted synthesis at 120°C reduces reaction time from 24 hours to 2 hours .

Q. How should researchers address contradictions in reported biological activity data for derivatives?

Answer:

  • Assay Standardization: Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time). For example, (6-Chloropyrimidin-4-yl)methanol showed antiviral activity at 10 µM in Vero cells, but results may vary with assay protocols .
  • Structural Validation: Confirm derivative structures via X-ray crystallography (e.g., used single-crystal X-ray to resolve ambiguities) .

Q. What advanced analytical methods resolve byproduct formation during synthesis?

Answer:

  • High-Resolution MS: Identify byproducts via exact mass (e.g., tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate, exact mass 332.101699) .
  • Multi-Dimensional HPLC: Separate isomers using chiral columns (e.g., ’s pH/methanol gradient method) .

Table 2: Common Byproducts and Mitigation Strategies

ByproductSourceMitigation
Dichloropyrimidine dimerOver-refluxingReduce reaction time
Hydrolyzed methanol derivativeMoisture exposureUse molecular sieves

Q. What computational tools predict reactivity for designing novel derivatives?

Answer:

  • DFT Calculations: Model electrophilic aromatic substitution (e.g., Fukui indices predict C-4 as the most reactive site) .
  • Molecular Docking: Screen derivatives against target proteins (e.g., PF-06465469’s pyridopyrimidinone scaffold inhibited phosphatases in ) .

Methodological Notes

  • Key References: Patents (EP4374877A2, EP2903618B1) and analytical studies (NIST, PubChem) provided authoritative data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.